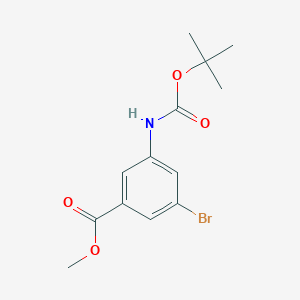
Methyl 3-bromo-5-((tert-butoxycarbonyl)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to a benzene ring. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate typically involves a multi-step process:
Bromination: The starting material, 3-amino benzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform to yield 3-bromo-5-amino benzoic acid.
Protection of Amino Group: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to produce methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and automated systems to ensure high yield and purity. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid in dichloromethane.
Ester Hydrolysis: Sodium hydroxide or hydrochloric acid in water or methanol.
Major Products Formed
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Deprotection: 3-bromo-5-amino benzoic acid.
Ester Hydrolysis: 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoic acid.
Aplicaciones Científicas De Investigación
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.
Material Science: Employed in the preparation of functionalized materials and nanomaterials for various industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate depends on its specific application:
In Medicinal Chemistry: It acts as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The Boc-protected amino group can be deprotected to reveal the free amine, which can then interact with biological targets.
In Organic Synthesis: The bromine atom and Boc-protected amino group provide reactive sites for further functionalization, enabling the synthesis of diverse compounds.
Comparación Con Compuestos Similares
Methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate can be compared with similar compounds such as:
Methyl 3-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoate: Similar structure but with the Boc-protected amino group at a different position on the benzene ring.
Methyl 3-chloro-5-{[(tert-butoxy)carbonyl]amino}benzoate: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Methyl 3-bromo-5-amino benzoate: Lacks the Boc protecting group, making it more reactive but less stable.
These comparisons highlight the unique reactivity and versatility of methyl 3-bromo-5-{[(tert-butoxy)carbonyl]amino}benzoate in various chemical and biological applications.
Propiedades
Fórmula molecular |
C13H16BrNO4 |
|---|---|
Peso molecular |
330.17 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(17)15-10-6-8(11(16)18-4)5-9(14)7-10/h5-7H,1-4H3,(H,15,17) |
Clave InChI |
NREVQORATGDEFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


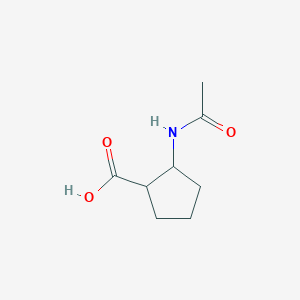
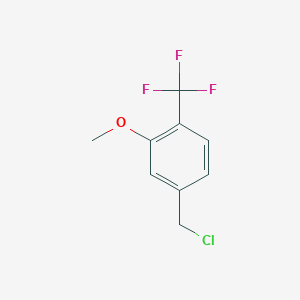


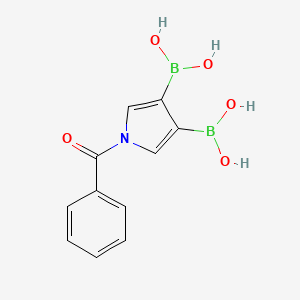
![6,8-Dibromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13494250.png)
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride](/img/structure/B13494253.png)
![3-Acetamidobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13494261.png)
![rac-(1R,4S,5S)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid hydrochloride](/img/structure/B13494268.png)
![4-[(3-{[(Tert-butoxy)carbonyl]amino}propyl)(methyl)amino]butanoic acid](/img/structure/B13494275.png)
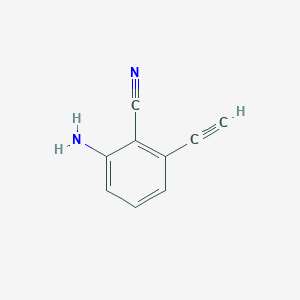

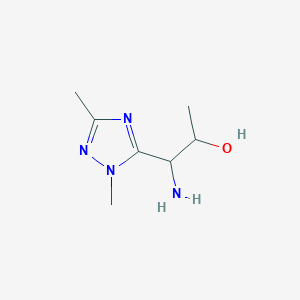
![2-Azaspiro[4.4]nonan-6-one](/img/structure/B13494304.png)
